Cas no 225939-34-4 (3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde)

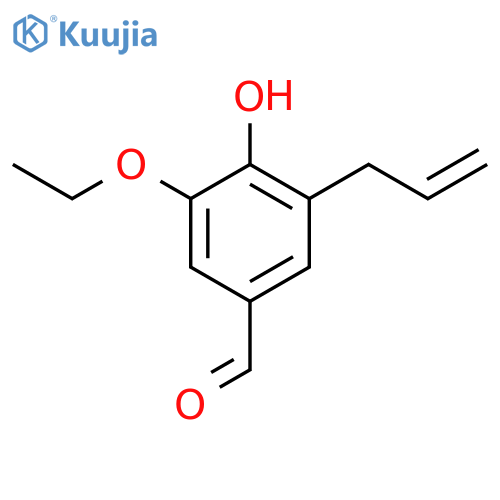

225939-34-4 structure

商品名:3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde

3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde

- 3-Allyl-5-ethoxy-4-hydroxy-benzaldehyde

- 3-allyl-5-ethoxy-4-hydroxybenzaldehyde(SALTDATA: FREE)

- Benzaldehyde,3-ethoxy-4-hydroxy-5-(2-propen-1-yl)-

- 3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde

- AC1LH3U8

- CTK4E9788

- MolPort-000-996-898

- Oprea1_597898

- STK498308

- AKOS000283221

- Benzaldehyde, 3-ethoxy-4-hydroxy-5-(2-propenyl)- (9CI)

- SR-01000233386-1

- CHEMBL1565707

- GCRUTWYFGMDAHH-UHFFFAOYSA-N

- VS-02017

- HMS2649C23

- Cambridge id 6387364

- CS-0315029

- 3-ethoxy-4-hydroxy-5-prop-2-enylbenzaldehyde

- 225939-34-4

- MLS000716624

- SCHEMBL3206030

- SR-01000233386

- SMR000278141

- DTXSID00358215

- MFCD02624509

- BB 0243141

-

- MDL: MFCD02624509

- インチ: InChI=1S/C12H14O3/c1-3-5-10-6-9(8-13)7-11(12(10)14)15-4-2/h3,6-8,14H,1,4-5H2,2H3

- InChIKey: GCRUTWYFGMDAHH-UHFFFAOYSA-N

- ほほえんだ: C=CCC1=C(C(=CC(=C1)C=O)OCC)O

計算された属性

- せいみつぶんしりょう: 206.09432

- どういたいしつりょう: 206.094

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- 密度みつど: 1.118

- ふってん: 334.1°C at 760 mmHg

- フラッシュポイント: 126.2°C

- 屈折率: 1.565

- PSA: 46.53

- LogP: 2.33190

3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB217563-1g |

3-Allyl-5-ethoxy-4-hydroxybenzaldehyde, 95%; . |

225939-34-4 | 95% | 1g |

€179.70 | 2025-02-11 | |

| Fluorochem | 059351-5g |

3-Allyl-5-ethoxy-4-hydroxy-benzaldehyde |

225939-34-4 | 95% | 5g |

£257.00 | 2022-03-01 | |

| Fluorochem | 059351-1g |

3-Allyl-5-ethoxy-4-hydroxy-benzaldehyde |

225939-34-4 | 95% | 1g |

£88.00 | 2022-03-01 | |

| TRC | E677445-100mg |

3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde |

225939-34-4 | 100mg |

$ 65.00 | 2022-06-05 | ||

| TRC | E677445-500mg |

3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde |

225939-34-4 | 500mg |

$ 115.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | Y1250641-1g |

Benzaldehyde,3-ethoxy-4-hydroxy-5-(2-propen-1-yl)- |

225939-34-4 | 95% | 1g |

$165 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1250641-1g |

Benzaldehyde,3-ethoxy-4-hydroxy-5-(2-propen-1-yl)- |

225939-34-4 | 95% | 1g |

$165 | 2025-02-19 | |

| 1PlusChem | 1P006Y08-1g |

Benzaldehyde,3-ethoxy-4-hydroxy-5-(2-propen-1-yl)- |

225939-34-4 | 95% | 1g |

$101.00 | 2025-02-21 | |

| A2B Chem LLC | AD23208-1g |

3-Allyl-5-ethoxy-4-hydroxybenzaldehyde |

225939-34-4 | 95% | 1g |

$87.00 | 2024-04-20 | |

| Ambeed | A762275-5g |

3-Allyl-5-ethoxy-4-hydroxybenzaldehyde |

225939-34-4 | 95+% | 5g |

$212.0 | 2024-04-21 |

3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

225939-34-4 (3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde) 関連製品

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:225939-34-4)3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde

清らかである:99%

はかる:5g

価格 ($):191.0